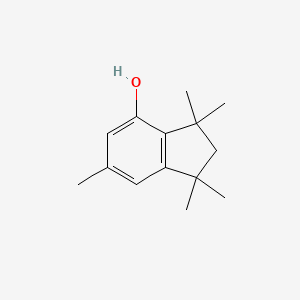

1,1,3,3,6-Pentamethylindan-4-ol

Description

Contextualization within Indan (B1671822) Chemical Architectures

Indan, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, forms the foundational structure for a vast array of derivatives. These derivatives are characterized by the presence of various substituents on both the aromatic and saturated rings, leading to a wide diversity of chemical and physical properties. 1,1,3,3,6-Pentamethylindan-4-ol is a specific example of a polysubstituted indan, featuring five methyl groups and a hydroxyl group. The gem-dimethyl groups at the 1 and 3 positions of the indan core are a common feature in many synthetic indane derivatives, often introduced to impart steric hindrance and influence the molecule's conformational properties. The hydroxyl group at the 4-position and the methyl group at the 6-position on the aromatic ring provide sites for further chemical modification, making this compound a versatile building block.

The general structure of indan and the specific structure of this compound are presented below:

| Compound | Structure |

| Indan | |

| This compound |

The properties of this compound are summarized in the following table:

| Property | Value | Source |

| CAS Number | 53718-28-8 | echemi.com |

| Molecular Formula | C14H20O | echemi.com |

| Molecular Weight | 204.31 g/mol | echemi.com |

| Boiling Point | 287.4 °C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 129.3 °C | alfa-chemistry.com |

| Density | 0.972 g/cm³ | alfa-chemistry.com |

| Polar Surface Area | 20.2 Ų | echemi.com |

Overview of Scholarly Research Trajectories for Indan Derivatives

Scholarly research on indan derivatives has followed several key trajectories, driven by the diverse applications of these compounds. A significant area of investigation has been in medicinal chemistry, where the indan scaffold is recognized as a "privileged structure" due to its ability to bind to multiple biological targets. For instance, derivatives of indane-1,3-dione have been explored for a range of biological activities. nih.gov

Another major research direction is in the field of materials science. The rigid and bulky nature of the indan unit can be exploited to create polymers with desirable properties such as high thermal stability and good solubility in organic solvents. The incorporation of indane-containing monomers into polymer chains can disrupt packing and enhance processability, making them suitable for applications in high-performance plastics and electronics. mdpi.comrsc.org

Furthermore, the unique photophysical properties of certain indan derivatives have led to their investigation for applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors. nih.gov The fragrance industry also utilizes indan derivatives for their distinct and persistent aromas.

Significance as a Synthetic Intermediate in Advanced Chemical Syntheses

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group on the aromatic ring can be readily converted into other functional groups, allowing for the construction of a variety of derivatives. For example, a closely related silicon analogue, 1,1,3,3,6-pentamethyl-1,3-disilaindan-5-ol, has been identified as a key intermediate in the synthesis of sila-substituted gonadotropin-releasing hormone receptor antagonists. researchgate.net This highlights the potential of the pentamethylindan-ol core in the development of new therapeutic agents.

The reactivity of the hydroxyl group and the potential for further substitution on the aromatic ring make this compound a versatile platform for the synthesis of a wide range of target molecules with specific functionalities.

Interdisciplinary Research Contributions to Materials Science

The structural features of this compound suggest its potential for contributions to materials science. The bulky and rigid pentamethylindan moiety can be incorporated into polymer backbones to enhance their thermal stability and modify their mechanical properties. For instance, polyimides containing indane groups are known for their high glass transition temperatures and good solubility in organic solvents, which are crucial properties for their use in advanced electronics and aerospace applications. mdpi.comrsc.org

While direct studies on polymers derived from this compound are not widely reported, the principles established from research on other indane-containing polymers are applicable. The hydroxyl group of this compound could be used as a handle to either polymerize it directly or to attach it to other monomer units. The resulting polymers would be expected to exhibit enhanced solubility and processability due to the bulky, non-planar structure of the pentamethylindan unit, which can disrupt intermolecular chain packing. This makes such compounds interesting candidates for the development of new high-performance materials.

Structure

3D Structure

Properties

CAS No. |

53718-28-8 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,1,3,3,6-pentamethyl-2H-inden-4-ol |

InChI |

InChI=1S/C14H20O/c1-9-6-10-12(11(15)7-9)14(4,5)8-13(10,2)3/h6-7,15H,8H2,1-5H3 |

InChI Key |

KNNNLBDLVODXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(CC2(C)C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,3,3,6 Pentamethylindan 4 Ol

Established Synthetic Routes to Indan-4-ol Scaffolds

The construction of the indan-4-ol framework can be approached through several strategic disconnections, primarily involving the formation of the indan (B1671822) core followed by the introduction of the hydroxyl group, or the cyclization of a precursor already containing the hydroxyl functionality. The following sections explore key synthetic strategies that are pertinent to the synthesis of highly substituted indanols.

Alkylation Reactions for Indan Core Formation

The Friedel-Crafts alkylation reaction is a cornerstone in the synthesis of alkyl-substituted aromatic compounds and serves as a primary method for constructing the indan skeleton. This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst. google.com

A plausible synthetic route to the 1,1,3,3,6-pentamethylindan core would involve the reaction of p-xylene (B151628) with a suitable C6 alkene or its corresponding alkyl dihalide. For instance, the reaction of p-xylene with 2,3-dimethyl-2-butene (B165504) in the presence of a strong acid catalyst could theoretically lead to the desired indan structure. The mechanism proceeds through the formation of a carbocation from the alkene, which then attacks the electron-rich aromatic ring of p-xylene. An intramolecular cyclization would follow to form the five-membered ring.

The choice of catalyst is critical in Friedel-Crafts alkylations. While traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective, they can sometimes lead to rearrangements and polyalkylation. google.combeyondbenign.org Modern approaches often utilize solid acid catalysts or milder Lewis acids to improve selectivity and ease of work-up. beyondbenign.org

Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation

| Catalyst | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | High reactivity, readily available. | Can cause carbocation rearrangements, often requires stoichiometric amounts, difficult work-up. |

| Ferric Chloride (FeCl₃) | Less reactive than AlCl₃, can be more selective. | Can still promote side reactions. |

| Sulfuric Acid (H₂SO₄) | Strong protonic acid, effective for alkene activation. | Can lead to sulfonation as a side reaction. |

| Graphite | Greener alternative, eliminates aqueous work-up. google.com | May require specific reaction conditions. |

| Zeolites | Shape-selective, can improve regioselectivity, reusable. | May have lower activity than traditional Lewis acids. |

Oxidation of Saturated and Unsaturated Indanols

The direct oxidation of a pre-formed 1,1,3,3,6-pentamethylindan to introduce the hydroxyl group at the 4-position is a challenging transformation. The high degree of alkyl substitution on the aromatic ring makes it susceptible to oxidation at other positions, potentially leading to a mixture of products.

However, the oxidation of indan to 1-indanol (B147123) and 1-indanone (B140024) has been reported using microsomal enzyme systems, indicating that selective oxidation is possible under specific conditions. acs.org For a laboratory-scale chemical synthesis, a more controlled approach would be necessary. One potential strategy involves the benzylic oxidation of the 6-methyl group to a carboxylic acid, followed by a series of functional group interconversions to introduce the hydroxyl group at the desired position. This indirect approach, while longer, could offer better control over the regioselectivity.

Another possibility is the oxidation of an unsaturated indan precursor. If an indene (B144670) intermediate could be selectively synthesized, subsequent epoxidation and ring-opening or hydroboration-oxidation could potentially install the hydroxyl group at the 4-position. However, controlling the regioselectivity of these reactions on a highly substituted indene would be a significant synthetic hurdle.

Catalytic Hydrogenation of Indan Precursors

Catalytic hydrogenation is a crucial reaction in the synthesis of indanols, particularly when the hydroxyl group is introduced via a nitro group precursor. This method involves the reduction of a nitro-substituted indan to an amino-substituted indan, which can then be converted to the corresponding indanol.

A plausible synthetic sequence for 1,1,3,3,6-pentamethylindan-4-ol would involve the nitration of 1,1,3,3,6-pentamethylindan. The resulting 4-nitro-1,1,3,3,6-pentamethylindan would then be subjected to catalytic hydrogenation to yield 4-amino-1,1,3,3,6-pentamethylindan. This aminoindan can then be converted to the target phenol (B47542) via a diazotization reaction followed by hydrolysis. quora.comorgosolver.com

Raney Nickel is a widely used catalyst for the hydrogenation of nitro compounds due to its high activity and relatively low cost. google.com It is typically used as a slurry in a solvent such as ethanol (B145695) or methanol. The hydrogenation is usually carried out at elevated hydrogen pressures and temperatures. The porous structure of Raney Nickel provides a large surface area for the reaction to occur.

Noble metal catalysts, such as platinum, palladium, and rhodium, are also highly effective for the reduction of nitro groups. researchgate.net They are often supported on an inert material like carbon (e.g., Pd/C, Pt/C) to increase their surface area and stability. These catalysts are generally more active than Raney Nickel and can often be used under milder reaction conditions (lower pressure and temperature). researchgate.net The choice of catalyst can sometimes influence the selectivity of the reaction, especially in molecules with multiple reducible functional groups.

Table 2: Comparison of Catalysts for Nitro Group Hydrogenation

| Catalyst | Support | Typical Solvents | Typical Conditions |

| Raney Nickel | None | Ethanol, Methanol | 50-100 °C, 50-100 atm H₂ |

| Palladium | Carbon (Pd/C) | Ethanol, Ethyl Acetate | Room Temperature, 1-10 atm H₂ |

| Platinum | Carbon (Pt/C) | Acetic Acid, Ethanol | Room Temperature, 1-10 atm H₂ |

| Rhodium | Alumina (Rh/Al₂O₃) | Ethanol, Water | Room Temperature, 1-10 atm H₂ |

For industrial-scale synthesis or for less reactive substrates, high-pressure hydrogenation systems are often employed. These systems allow for higher concentrations of dissolved hydrogen in the reaction mixture, thereby increasing the reaction rate. The optimization of reaction conditions, including pressure, temperature, catalyst loading, and solvent, is crucial for achieving high yields and purity of the desired product while minimizing reaction time and side product formation. The use of specialized high-pressure reactors (autoclaves) is necessary to handle the demanding conditions safely and effectively.

Sulfuric Acid-Mediated Cyclization Reactions

Sulfuric acid is a common and potent catalyst for intramolecular cyclization reactions, particularly in the formation of indane ring systems through Friedel-Crafts type alkylations. These reactions typically involve the protonation of an alkene or alcohol, which then acts as an electrophile in an intramolecular attack on an aromatic ring.

A relevant analogue is the preparation of 1,1,2,3,3-pentamethyl-indane, which utilizes sulfuric acid to mediate the reaction between isopropenylbenzene and 2-methyl-but-2-ene. google.com In this process, 70% sulfuric acid is heated, and a premixture of the reactants is added dropwise while maintaining the temperature. google.com The reaction mixture is then aged before being quenched with water. google.com This acid-catalyzed cyclization demonstrates a robust method for creating a pentamethylated indane structure, which could theoretically be adapted to produce the 6-methyl isomer required for the target compound, likely by starting with a different aromatic precursor such as p-cymene. The introduction of the hydroxyl group at the 4-position would necessitate a subsequent hydroxylation step.

General methods for acid-mediated cyclization often provide a straightforward, if sometimes low-yielding or non-selective, route to indane cores. researchgate.net For instance, the cyclization of certain ortho-acetalaryl)arylmethanols under acidic conditions (e.g., HCl, HBF₄, TsOH) can lead to hydroxylated cyclic products, demonstrating that under specific conditions, the hydroxyl group can be incorporated during a Friedel-Crafts type cyclization without subsequent elimination. nih.govmdpi.com

Novel Synthetic Approaches and Route Discovery

The pursuit of more efficient and economical synthetic routes is a constant driver in chemical research. This involves exploring alternative starting materials and developing streamlined processes.

A patented method details the synthesis of 1,1,2,3,3-pentamethyl-indane, a valuable intermediate, from the reaction of isopropenylbenzene with 2-methyl-but-2-ene. google.com This approach highlights a novel and convenient route to a polysubstituted indane skeleton. google.com The reaction is conducted in the presence of sulfuric acid at a controlled temperature of 30-35 °C. google.com

The specifics of this synthesis are outlined in the table below, based on the patented procedure.

| Parameter | Value |

| Reactant 1 | Isopropenylbenzene (7.8 mol) |

| Reactant 2 | 2-Methyl-but-2-ene (9.4 mol) |

| Catalyst | Sulfuric Acid (H₂SO₄) 70% (0.17 mol) |

| Reaction Temperature | 30-35 °C |

| Reaction Time | 5-6 hours (addition), 2 hours (aging) |

| Product | 1,1,2,3,3-Pentamethyl-indane |

| Table based on data from patent CN103772119A google.com |

This reaction provides the core indane structure, which would then need to undergo further functionalization, such as electrophilic aromatic substitution, to install the methyl group at the 6-position and a hydroxyl group at the 4-position to arrive at the target molecule, this compound.

The aforementioned synthesis of 1,1,2,3,3-pentamethyl-indane is presented as not only novel but also as a convenient and economically improved method. google.com The use of readily available reactants like isopropenylbenzene and 2-methyl-but-2-ene, combined with a common industrial acid like sulfuric acid, contributes to its economic feasibility. google.com The process avoids expensive metal catalysts and complex reagents, which is a significant advantage for large-scale production. google.com Such developments are crucial for making specialty chemicals more accessible for further applications.

Stereoselective Synthesis Pathways to Indanols

When an indanol contains one or more stereocenters, controlling the stereochemical outcome of the synthesis becomes critical. Stereoselective synthesis refers to a reaction or sequence of reactions that produces stereoisomeric products in unequal amounts. iupac.org

Diastereoselective transformations are essential for synthesizing complex molecules with multiple stereocenters, aiming to produce a single diastereomer out of many possibilities. In the context of indanols, this could involve the diastereoselective reduction of a ketone precursor or a diastereoselective addition to a double bond.

For example, a practical synthesis of enantioenriched indane derivatives with quaternary stereocenters has been developed through a sequence involving enantioselective reduction followed by a diastereospecific C–H functionalization. acs.org While this specific example leads to a different substitution pattern, the strategy is highly relevant. It demonstrates that an existing stereocenter, created in an initial step (like a CBS reduction of an indanone), can direct the stereochemistry of a subsequent reaction on the indane ring. acs.org

Catalytic diastereoselective reactions, such as the Prins reaction, have been used for the hydroxymethylation and hydroxylation of 1,3-diarylpropenes to form substituted cyclic ethers, which are precursors to diols. nih.gov Such strategies could be envisioned for constructing the indanol system with control over the relative stereochemistry of the substituents.

Controlling the stereochemistry within a cyclic framework like indane is a fundamental challenge in organic synthesis. The rigid structure of the ring system can be exploited to influence the facial selectivity of reactions.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. For instance, a highly efficient organocatalytic sequential reaction has been developed to afford a single diastereomer of indanes with four stereogenic centers in excellent yields and stereoselectivities. nih.gov This reaction involves a Michael addition followed by an intramolecular cycloaddition, demonstrating how a cascade of reactions can build up stereochemical complexity in a controlled manner. nih.gov

Another approach involves the use of chiral catalysts or auxiliaries. The synthesis of enantioenriched indanes has been achieved using a copper-hydride-catalyzed asymmetric reduction of indanone derivatives. acs.org The resulting chiral alcohol can then direct subsequent functionalizations. These methods underscore the importance of catalyst and substrate design in governing the stereochemical course of a reaction to yield a specific isomer of a substituted indanol.

Derivatization Strategies and Chemical Transformations of 1,1,3,3,6 Pentamethylindan 4 Ol

Etherification Reactions of the Hydroxyl Group

The phenolic hydroxyl group of 1,1,3,3,6-pentamethylindan-4-ol can undergo etherification to yield corresponding indanyl ethers. This transformation is a common strategy to modify the polarity, solubility, and biological activity of phenolic compounds. The steric hindrance around the hydroxyl group, due to the adjacent gem-dimethyl groups on the indan (B1671822) skeleton, may necessitate specific reaction conditions to achieve efficient conversion.

The synthesis of alkyl ethers from sterically hindered phenols is typically achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric hindrance in this compound, reactive alkylating agents and more forcing conditions may be required. A simple and effective method for per-O-methylation of sterically hindered hydroxyl groups involves using dimethyl sulfate with a base like potassium hydroxide in a solvent such as dimethyl sulfoxide. beilstein-journals.org

| Reaction Type | General Reagents | Expected Product Class | Key Considerations |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X) | Indanyl Alkyl Ether (Ar-O-R) | Steric hindrance may slow the reaction rate and require more reactive electrophiles or higher temperatures. |

| Methylation | Dimethyl sulfate (Me2SO4), Base (e.g., KOH) | 4-Methoxy-1,1,3,3,6-pentamethylindan | A highly efficient method for methylating hindered phenols. beilstein-journals.org |

Esterification Reactions of the Hydroxyl Group

Esterification of the phenolic hydroxyl group is another key transformation, leading to the formation of indanyl esters. These derivatives are often explored for applications in materials science and as potential prodrugs in medicinal chemistry. Direct esterification of phenols can be challenging, often requiring the use of more reactive carboxylic acid derivatives. google.com

The preparation of esters from sterically hindered phenols like this compound typically involves reaction with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. Catalytic methods, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), are also effective for coupling carboxylic acids directly with hindered alcohols. researchgate.net Enzymatic synthesis using lipases has also emerged as a method for producing esters of phenolic compounds under mild conditions. nih.gov

| Reaction Type | General Reagents | Expected Product Class | Key Considerations |

| Acylation with Acyl Halides | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Indanyl Ester (Ar-O-COR) | A common and effective method for hindered phenols. |

| Acylation with Anhydrides | Carboxylic Anhydride ((RCO)2O), Catalyst (e.g., DMAP) or Acid Catalyst | Indanyl Ester (Ar-O-COR) | Can be driven to completion, sometimes in a two-step process starting with the carboxylic acid. google.com |

| Steglich Esterification | Carboxylic Acid (R-COOH), DCC, DMAP | Indanyl Ester (Ar-O-COR) | Mild conditions suitable for sensitive substrates. |

| Enzymatic Esterification | Carboxylic Acid/Ester, Lipase (e.g., CALB) | Indanyl Ester (Ar-O-COR) | High selectivity and mild reaction conditions. nih.gov |

Conversion to Ketone Derivatives

The conversion of indanol derivatives to the corresponding indanones is a fundamental transformation in organic synthesis. sacredheart.edu Indanones are valuable intermediates for the synthesis of a wide range of biologically active molecules and materials. beilstein-journals.orgd-nb.infowikipedia.org The oxidation of a hydroxyl group on the five-membered ring of an indan skeleton (e.g., 1-indanol) readily yields the corresponding ketone (e.g., 1-indanone). sacredheart.edu

However, this compound is a phenol (B47542), meaning the hydroxyl group is attached directly to the aromatic ring. The direct oxidation of a phenol to a ketone is not a simple conversion and typically involves dearomatization to form quinone-like structures. The specific conversion of this compound to a ketone derivative would likely refer to the synthesis of an indanone where a carbonyl group is introduced elsewhere on the indan scaffold, rather than by direct oxidation of the 4-hydroxyl group. For instance, oxidation of a related indane (without the hydroxyl group) can lead to 1-indanone (B140024). beilstein-journals.org Alternatively, related methylated indenes can be converted to indanones via hydroboration-oxidation followed by oxidation of the resulting alcohol. acs.org

| Transformation | General Approach | Potential Product | Methodological Basis |

| Indanone Synthesis | Oxidation of the corresponding indane precursor at a benzylic position. | 1,1,3,3,6-Pentamethylindan-5-one or 7-one | Based on general methods of indane oxidation to indanone. beilstein-journals.org |

| Indanone from Indene (B144670) | Hydroboration-oxidation of a corresponding pentamethylindene followed by oxidation. | Substituted Indanone | A known route for synthesizing indanones from indene precursors. acs.org |

Development of Novel Indan-Based Scaffolds through Functionalization

The this compound structure serves as a versatile scaffold for the development of more complex molecules. The aromatic ring can undergo electrophilic substitution reactions, while the hydroxyl group can be used as a handle for introducing a wide array of functional groups. For example, the introduction of an acetyl group into the aromatic nucleus of related pentamethylindan structures has been used to synthesize compounds with musk odors. researchgate.net This suggests that Friedel-Crafts acylation could be a viable strategy for functionalizing the aromatic ring of this compound, with the hydroxyl group directing the substitution pattern.

| Functionalization Strategy | Reaction Type | Potential Reagents | Resulting Scaffold |

| Aromatic Ring Acylation | Friedel-Crafts Acylation | Acetyl chloride, Lewis Acid (e.g., AlCl3) | Acetyl-hexamethyl-hydroxy-indan |

| Aromatic Ring Alkylation | Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid | Alkyl-pentamethyl-hydroxy-indan |

| Cross-Coupling Reactions | Suzuki, Buchwald-Hartwig, etc. | Boronic acids, Amines (with a pre-functionalized indan) | Biaryl or arylamine-substituted indans |

Formation of Substituted Acrylic Acid Derivatives

The phenolic nature of this compound allows for its conversion into acrylate derivatives. Phenyl acrylates can be synthesized by the direct dehydration reaction between a phenol and acrylic acid in the presence of an acid catalyst at elevated temperatures. google.com This transformation attaches a polymerizable acrylate moiety to the bulky, lipophilic indan scaffold, which could be useful for creating specialty polymers and materials.

This reaction would involve the esterification of the phenolic hydroxyl group with acrylic acid or one of its derivatives, such as acryloyl chloride.

| Reaction | Reagents | Expected Product | Potential Application |

| Indanyl Acrylate Formation | Acrylic acid, Acid catalyst (e.g., H2SO4) OR Acryloyl chloride, Base | 1,1,3,3,6-Pentamethylindan-4-yl acrylate | Monomer for specialty polymers and coatings. |

Computational Chemistry and Theoretical Studies on 1,1,3,3,6 Pentamethylindan 4 Ol

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of molecules. psicode.org It offers a balance between accuracy and computational cost, making it suitable for a range of investigations.

Optimization of Molecular Geometries and Conformational Analysis

A primary step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state. For a molecule like 1,1,3,3,6-Pentamethylindan-4-ol, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would further identify different spatial arrangements (conformers) of the atoms and their relative stabilities. mdpi.comresearchgate.net Currently, no published studies have performed these calculations for this compound.

Calculation of Electronic Parameters (e.g., HOMO-LUMO Energy Gaps, Chemical Hardness)

DFT methods are frequently used to calculate key electronic parameters that describe a molecule's reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their difference, the HOMO-LUMO gap, indicates the chemical reactivity and kinetic stability of a molecule. schrodinger.com Other parameters like chemical hardness, softness, and electronegativity, which provide further insights into reactivity, would also be derived from these calculations. chemsrc.com No such electronic parameter data has been reported for this compound.

Exploration of Reaction Energetic Profiles and Transition States

Theoretical chemists use DFT to map out the energetic pathways of chemical reactions. This involves calculating the energies of reactants, products, and the transition states that connect them. psicode.org Such studies are invaluable for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity. For this compound, this could involve studying its synthesis or its potential reactions, but no literature on this topic exists.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. youtube.com Comparing these predicted spectra with experimental data can help to confirm the molecular structure and assign spectral features to specific vibrational modes or chemical environments. No theoretical spectroscopic data for this compound has been published.

Molecular Dynamics (MD) Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like an indanol derivative, MD simulations could explore its conformational landscape, revealing how the structure fluctuates under different conditions and identifying the most populated conformations. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. There are no available MD simulation studies for this compound.

Advanced Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. mdpi.com While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory can provide highly accurate predictions for energies and molecular properties, serving as benchmarks for other methods. No high-accuracy ab initio calculations have been reported for this compound.

Detailed Structure-Activity Relationship (SAR) Studies of this compound Derivatives Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and publicly available literature, detailed Structure-Activity Relationship (SAR) studies focusing specifically on the chemical compound this compound and its derivatives, as requested in the provided outline, could not be located. The existing research landscape provides extensive information on the methodologies outlined—such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and multivariate statistical analysis—but these studies are applied to broader classes of compounds, such as general indan (B1671822) derivatives or other heterocyclic systems.

The highly specific nature of the request for data on this compound, including predictive modeling of its biological activities, its specific ligand-target interactions, and the influence of its structural modifications, did not yield specific research findings. Scientific inquiry into this particular compound and its derivatives does not appear to be extensively published or is not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested structure and content inclusions for this compound at this time. An article on the broader topic of indan derivatives would not meet the explicit and sole focus of the user's request.

Structure Activity Relationship Sar Studies of 1,1,3,3,6 Pentamethylindan 4 Ol Derivatives

Influence of Structural Modifications on Molecular Interactions

Methyl Group Substituent Effects

There is no available research data on the effects of altering the methyl group substituents on the 1,1,3,3,6-Pentamethylindan-4-ol core. Investigations into how the number or position of methyl groups on the indan (B1671822) backbone influences the compound's activity have not been reported. Therefore, no data tables or detailed research findings can be provided for this subsection.

Hydroxyl Group Derivatization Effects

Similarly, the scientific literature lacks studies on the derivatization of the hydroxyl group at the 4-position of this compound. Research into how converting the hydroxyl moiety into other functional groups (e.g., esters, ethers, etc.) affects the compound's properties has not been documented. Consequently, no data tables or detailed research findings can be presented for this subsection.

Advanced Research Directions and Future Perspectives for 1,1,3,3,6 Pentamethylindan 4 Ol

Development of Novel Synthetic Catalysts for Indan (B1671822) Structures

The synthesis of substituted indans often relies on classic reactions such as Friedel-Crafts alkylation and acylation. However, these methods can require harsh conditions and may lack selectivity. The future of indan synthesis lies in the development of novel catalytic systems that offer milder reaction conditions, higher yields, and improved control over regioselectivity and stereoselectivity.

Modern catalysis research emphasizes sustainability and efficiency. rsc.org This involves designing catalysts based on earth-abundant, non-toxic metals and employing bio-inspired frameworks to achieve high activity under mild conditions. researchgate.net For the synthesis of indan structures, research is focusing on several key areas:

Homogeneous and Heterogeneous Catalysis: Catalysts are substances that accelerate chemical reactions without being consumed. iitk.ac.in They can be homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). iitk.ac.in Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and recyclability. rsc.org For indan synthesis, this could involve developing solid acid catalysts to replace traditional Lewis acids or creating metal-organic frameworks (MOFs) with tailored active sites.

Asymmetric Catalysis: For indan derivatives with chiral centers, enantioselective catalysis is paramount. Research in this area focuses on developing chiral ligands for transition metal catalysts or using organocatalysts to control the stereochemical outcome of key bond-forming reactions. thieme-connect.com

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org This includes using safer solvents, reducing energy consumption, and designing recyclable catalysts. researchgate.net For instance, developing catalysts that function efficiently in water or biomass-derived solvents would be a significant advancement for indan synthesis. A recent development includes a novel catalyst with two copper ion cores supported on polymeric carbon nitride, which enhances efficiency and can be reused, significantly lowering the carbon footprint of chemical reactions. sciencedaily.com

| Catalyst Type | Description | Advantages for Indan Synthesis | Research Focus |

|---|---|---|---|

| Heterogeneous Catalysts (e.g., Zeolites, MOFs) | Catalyst is in a different phase from the reactants. iitk.ac.in | Easy to separate from the reaction mixture, reusable, can be designed for specific selectivity. | Developing highly active and stable solid acid catalysts for Friedel-Crafts type reactions. |

| Homogeneous Catalysts (e.g., Transition Metal Complexes) | Catalyst is in the same phase as the reactants. iitk.ac.in | High activity and selectivity, well-defined active sites allow for mechanistic understanding. | Designing catalysts for C-H activation to directly functionalize the indan core. acs.org |

| Asymmetric Catalysts (e.g., Chiral Organocatalysts) | Catalysts that produce a chiral product from an achiral starting material. thieme-connect.com | Crucial for synthesizing enantiomerically pure indan derivatives for pharmaceutical applications. | Development of new chiral ligands and organocatalysts for enantioselective cyclization reactions. |

| Biocatalysts (e.g., Enzymes) | Using natural catalysts to perform chemical transformations. | High selectivity, operates under mild conditions (temperature, pH), environmentally benign. | Engineering enzymes to accept indan precursors and perform specific transformations. |

Integration of Machine Learning in Reaction Prediction and Mechanism Elucidation

For a molecule like 1,1,3,3,6-Pentamethylindan-4-ol, ML can accelerate research in several ways:

Forward-Synthesis Prediction: ML models can predict the most likely product(s) of a reaction given a set of reactants and conditions. rsc.org This can save significant time and resources by avoiding unpromising experiments. For example, an AI model could predict the yield of a derivatization reaction on the hydroxyl group of this compound under various catalytic conditions. nih.gov

Retrosynthesis Planning: A significant challenge in organic synthesis is designing a viable synthetic pathway to a target molecule. acs.org AI-powered retrosynthesis tools can decompose a complex molecule like a novel indan derivative into simpler, commercially available starting materials, proposing potential reaction steps. nih.govrsc.org

Reaction Optimization: ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for maximizing yield and minimizing byproducts. This is particularly useful for complex, multi-step syntheses. chemai.io

Mechanism Elucidation: By analyzing experimental data, including in-situ sensor data, ML models can help identify important intermediates and transition states, providing insights into the underlying reaction mechanism. nih.govchemai.io This knowledge is invaluable for rationally designing better catalysts and reaction conditions.

The development of these tools relies heavily on the availability of high-quality, structured chemical reaction data. acs.orgmit.edu As more data becomes available, the predictive power and reliability of these models are expected to increase dramatically, making them indispensable tools in the synthesis and study of indan-based compounds. medium.com

Advanced Computational Modeling of Complex Reaction Systems

While machine learning excels at pattern recognition from large datasets, quantum chemical calculations provide a deep, physics-based understanding of chemical reactions at the molecular level. mdpi.com Methods like Density Functional Theory (DFT) allow researchers to model the electronic structure of molecules and map out the potential energy surface of a reaction. numberanalytics.com

For the study of this compound and related systems, advanced computational modeling offers several key benefits:

Mechanism Verification: Computational modeling can be used to calculate the energies of reactants, products, transition states, and intermediates. nih.gov This allows for the detailed investigation of reaction pathways, helping to confirm or refute proposed mechanisms for the formation of the indan ring or its subsequent functionalization. acs.org

Catalyst Design: By modeling the interaction between a catalyst and the reactants, researchers can understand the key factors that govern catalytic activity and selectivity. This knowledge can then be used to rationally design new, more effective catalysts for indan synthesis. mdpi.com

Predicting Molecular Properties: Quantum chemical calculations can predict a wide range of molecular properties, such as spectroscopic signatures (NMR, IR), electronic properties, and reactivity. qulacs.org This can aid in the characterization of new indan derivatives and predict their behavior in various applications.

Exploring Reaction Dynamics: Beyond static points on the potential energy surface, computational methods can simulate the dynamics of a chemical reaction, providing a more complete picture of how reactants are converted into products. nih.gov

The increasing power of computers and the development of more accurate and efficient algorithms, including those for emerging quantum computers, are making these computational tools more accessible and powerful. acs.orgthequantuminsider.comarxiv.org The integration of high-performance computing with AI and experimental work will create a powerful workflow for accelerating the discovery and development of complex chemical systems based on the indan core. thequantuminsider.com

| Approach | Core Principle | Application to Indan Chemistry | Key Benefit |

|---|---|---|---|

| Machine Learning (ML) | Learns patterns from large datasets of known reactions. nih.govresearchgate.net | Predicting reaction yields, suggesting synthetic routes, and optimizing reaction conditions. nih.govmit.edu | Accelerates experimental workflows and reduces resource consumption. medium.com |

| Density Functional Theory (DFT) | Solves the approximate Schrödinger equation to determine the electronic structure of molecules. numberanalytics.com | Calculating reaction energy profiles, modeling catalyst-substrate interactions, and predicting spectroscopic properties. | Provides fundamental, physics-based insights into reaction mechanisms and molecular properties. mdpi.com |

| Quantum Computing | Utilizes principles of quantum mechanics to perform complex calculations. acs.org | Simulating complex, strongly correlated chemical systems that are intractable for classical computers. arxiv.org | Potential for unprecedented accuracy in predicting reaction energies and mechanisms for large molecules. thequantuminsider.com |

Exploration of New Derivatization Pathways for Targeted Applications

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. researchgate.net For this compound, the primary site for derivatization is the hydroxyl (-OH) group, a highly versatile functional handle. Exploring new derivatization pathways is key to unlocking the full potential of this molecule for specific applications.

The primary goals of derivatization include:

Altering physical properties such as solubility, volatility, or melting point. researchgate.net

Modifying biological activity or creating new pharmacophores.

Introducing new functional groups to enable further chemical transformations.

Improving performance in analytical techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Future research will likely focus on developing novel reagents and catalytic methods to achieve these transformations with high efficiency and selectivity.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Esterification | Acyl chlorides, Anhydrides | Ester (-O-C=O)-R) | Pro-drugs, fragrance components, polymer building blocks. |

| Etherification | Alkyl halides, Sulfates | Ether (-O-R) | Modifying solubility, creating stable linkers in larger molecules. |

| Silylation | Silyl halides (e.g., TMSCl) | Silyl Ether (-O-SiR₃) | Protecting group in multi-step synthesis, increasing volatility for GC analysis. mdpi-res.com |

| Carbamate Formation | Isocyanates | Carbamate (-O-C(=O)NHR) | Building blocks for polyurethanes, biologically active molecules. scirp.org |

The development of robust and versatile derivatization strategies will be crucial for integrating this compound into functional materials, pharmaceutical synthesis, and other advanced applications.

Design of Related Indan-Based Molecules with Tailored Properties

Beyond the direct derivatization of this compound, a significant future direction is the rational design of new indan-based molecules with properties tailored for specific functions. This involves making systematic structural modifications to the indan core and understanding the resulting changes in properties, a process known as structure-activity relationship (SAR) analysis. nih.govmdpi.comresearchgate.net

Key design strategies include:

Altering Aromatic Substitution: Introducing different functional groups (e.g., electron-withdrawing or electron-donating groups) onto the benzene (B151609) ring can profoundly influence the molecule's electronic properties, reactivity, and biological interactions. researchgate.net

Modifying the Cyclopentane (B165970) Ring: Changing the number or type of alkyl substituents on the five-membered ring can alter the molecule's steric profile and lipophilicity. For example, replacing the pentamethyl substitution with other groups could lead to different packing in solid-state materials or different binding affinities in biological systems.

Introducing Heteroatoms: Replacing one or more carbon atoms in the indan skeleton with heteroatoms (e.g., nitrogen, oxygen, silicon) can create entirely new classes of compounds with unique properties. For example, the synthesis of a 1,3-disilaindan-5-ol has been reported, showcasing how core scaffold modification can be achieved. researchgate.net

The design of these new molecules will be heavily supported by the computational and machine learning tools discussed previously. ML models can predict the properties of virtual compounds, allowing researchers to screen vast chemical spaces and prioritize the most promising candidates for synthesis. This synergy between synthetic chemistry, computational modeling, and AI will accelerate the discovery of new indan-based molecules with precisely tailored properties for a wide range of applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.